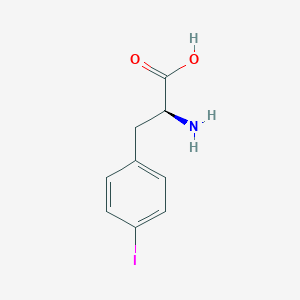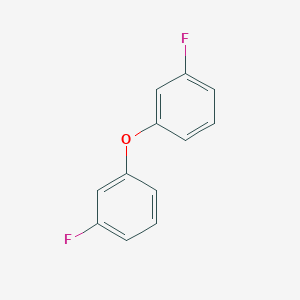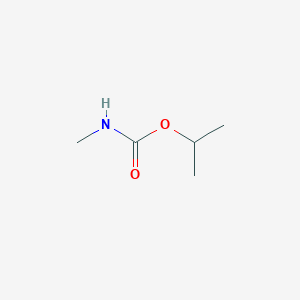
propan-2-yl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propan-2-yl N-methylcarbamate, also known as isopropyl methylcarbamate, is an organic compound with the molecular formula C5H11NO2. It is a derivative of carbamic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
propan-2-yl N-methylcarbamate can be synthesized through the reaction of isopropyl alcohol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
CH3NCO+CH3CH(OH)CH3→CH3NHCOOCH(CH3)2
Industrial Production Methods
In industrial settings, the production of carbamic acid, methyl-, 1-methylethyl ester involves large-scale reactors where isopropyl alcohol and methyl isocyanate are combined under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
propan-2-yl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Isopropyl alcohol and methylamine.
Oxidation: Corresponding carbamates and other oxidation products.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
propan-2-yl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
propan-2-yl N-methylcarbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of a methyl group.
Carbamic acid, ethyl-, 1-methylethyl ester: Similar but with an ethyl group instead of a methyl group.
Carbamic acid, methyl-, 1-ethylpropyl ester: Similar but with a different alkyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl or aryl groups.
Eigenschaften
CAS-Nummer |
10047-90-2 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |
InChI-Schlüssel |
ZLQUUMARLOVRLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC |
Kanonische SMILES |
CC(C)OC(=O)NC |
| 10047-90-2 | |
Synonyme |
propan-2-yl N-methylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
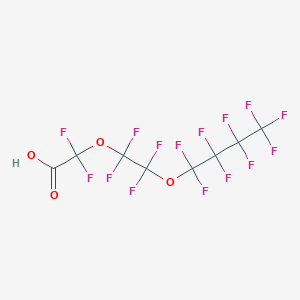
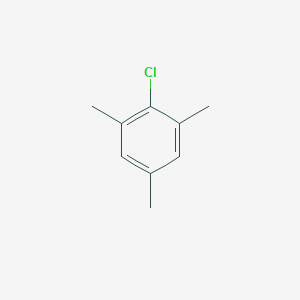

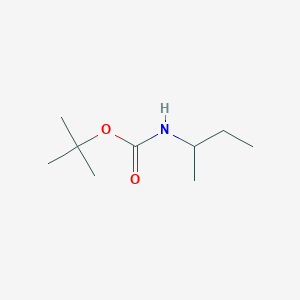
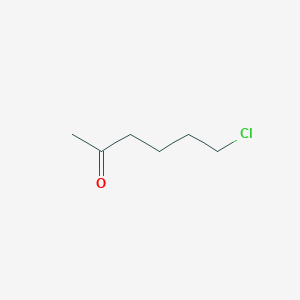
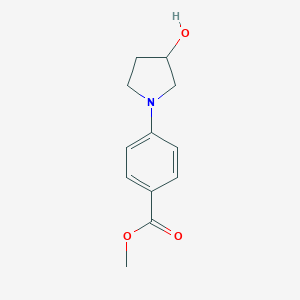
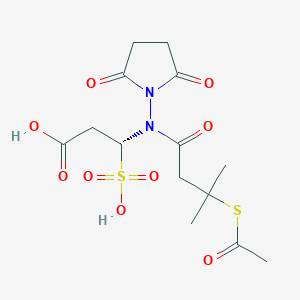
![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)
